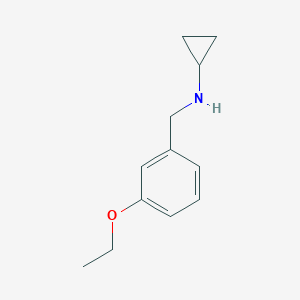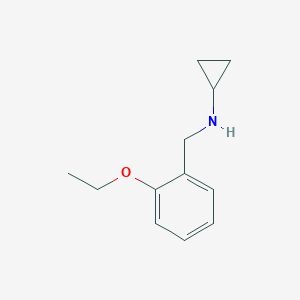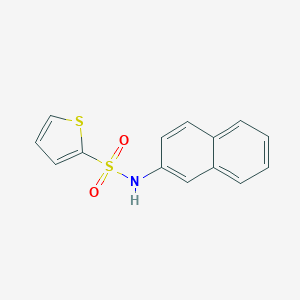
2-Thiophenesulfonamide, N-2-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonamide, N-2-naphthalenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound belongs to the family of sulfonamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonamide, N-2-naphthalenyl- is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Thiophenesulfonamide, N-2-naphthalenyl- has a significant impact on various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and proliferation of cancer cells. Additionally, it has been reported to modulate the activity of certain neurotransmitters in the brain, which are involved in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Thiophenesulfonamide, N-2-naphthalenyl- in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of 2-Thiophenesulfonamide, N-2-naphthalenyl-. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of 2-Thiophenesulfonamide, N-2-naphthalenyl- with improved pharmacological properties is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-Thiophenesulfonamide, N-2-naphthalenyl- can be achieved through various methods, including the reaction of 2-Aminothiophenol with N-(2-bromoethyl)naphthalen-2-amine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield and purity.
Applications De Recherche Scientifique
2-Thiophenesulfonamide, N-2-naphthalenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
53442-48-1 |
|---|---|
Nom du produit |
2-Thiophenesulfonamide, N-2-naphthalenyl- |
Formule moléculaire |
C14H11NO2S2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-naphthalen-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,14-6-3-9-18-14)15-13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15H |
Clé InChI |
BRVPGRSZFMGAPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



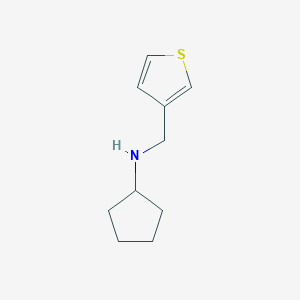
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
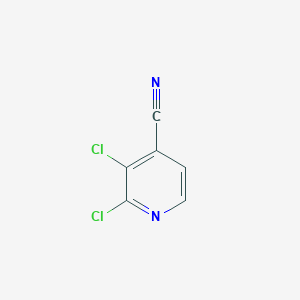
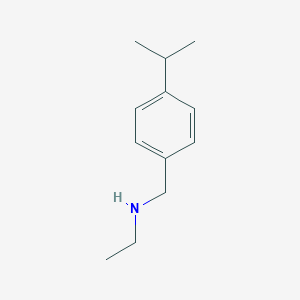
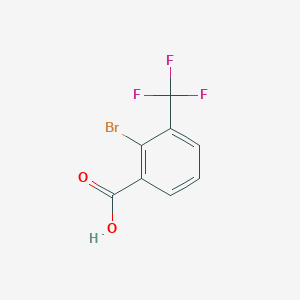
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
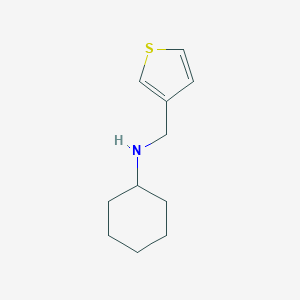
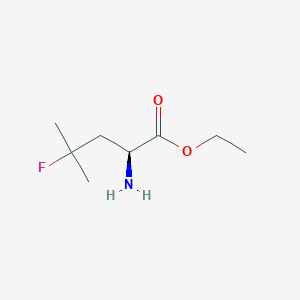
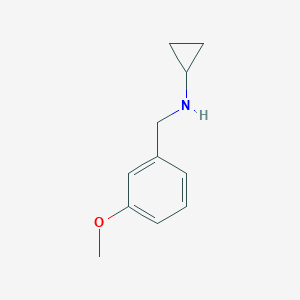
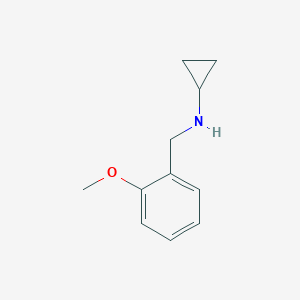
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
